molecular formula C19H17N5 B12219237 N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12219237
M. Wt: 315.4 g/mol
InChI Key: XPGJHASTVUWZOG-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-1-methylpyrazole with benzophenone under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the downregulation of kinase-mediated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diphenylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials with specialized functions .

Properties

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

N-benzhydryl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5/c1-24-19-16(12-22-24)18(20-13-21-19)23-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,17H,1H3,(H,20,21,23)

InChI Key

XPGJHASTVUWZOG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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